

Physical and chemical properties of (2-Isobutylpyridin-3-yl)methanol

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Compound of Interest

Compound Name: (2-Isobutylpyridin-3-yl)methanol

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An In-depth Technical Guide to (2-Isobutylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Isobutylpyridin-3-yl)methanol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine ring, an isobutyl group, and a primary alcohol, suggests it may serve as a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known and predicted physical and chemical properties, along with detailed hypothetical experimental protocols for its synthesis, purification, and characterization based on established methods for analogous compounds.

Chemical and Physical Properties

Direct experimental data for the physical properties of **(2-Isobutylpyridin-3-yl)methanol** are limited in publicly available literature. The following table summarizes its known identifiers and predicted properties based on its structure and data from similar compounds.

Property	Value	Source/Method
IUPAC Name	[2-(2-methylpropyl)pyridin-3-yl]methanol	MolWiki[1]
CAS Number	1030829-24-3	MolWiki[1]
Molecular Formula	C ₁₀ H ₁₅ NO	MolWiki[1]
Molecular Weight	165.23 g/mol	MolWiki[1]
Appearance	Predicted: Colorless to pale yellow liquid or low-melting solid	
Boiling Point	Predicted: >200 °C at 760 mmHg	
Melting Point	Not available	
Solubility	Predicted: Soluble in methanol, ethanol, chloroform, and other organic solvents. Sparingly soluble in water.	
Density	Not available	
Refractive Index	Not available	
pKa	Predicted: ~5 (for the pyridine nitrogen)	

Canonical SMILES: CC(C)CC1=C(C=CC=N1)CO[1] InChI: InChI=1S/C10H15NO/c1-8(2)6-10-9(7-12)4-3-5-11-10/h3-5,8,12H,6-7H2,1-2H3[1] InChIKey: HIEINLRZXMTSEU-UHFFFAOYSA-N[1]

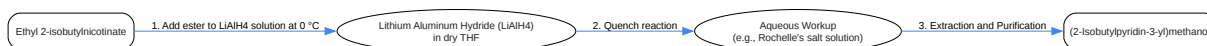
Experimental Protocols

The following protocols are proposed based on general and established methods for the synthesis and analysis of substituted pyridin-3-yl-methanol derivatives.

Synthesis: Reduction of a Pyridine-3-carboxylate Ester

A common and effective method for the synthesis of pyridinyl-methanols is the reduction of the corresponding carboxylic acid ester.

Reaction Scheme:



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Caption: Synthetic workflow for the preparation of **(2-Isobutylpyridin-3-yl)methanol**.

Materials:

- Ethyl 2-isobutylnicotinate
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Potassium sodium tartrate tetrahydrate (Rochelle's salt)
- Diethyl ether
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- A solution of ethyl 2-isobutylnicotinate in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere

(e.g., argon or nitrogen).

- The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining a low temperature with an ice bath.
- A saturated aqueous solution of Rochelle's salt is added, and the mixture is stirred vigorously until two clear layers form.
- The aqueous layer is extracted multiple times with diethyl ether.
- The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure **(2-Isobutylpyridin-3-yl)methanol**.

Characterization Methods

- ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene group attached to the pyridine ring), the methylene protons of the methanol group (a singlet or a doublet if coupled to the hydroxyl proton), the hydroxyl proton (a broad singlet), and the aromatic protons on the pyridine ring. The chemical shifts of the pyridine protons will be influenced by the positions of the substituents.
- ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum should display distinct signals for each unique carbon atom in the molecule, including the carbons of the isobutyl group, the methylene carbon of the methanol group, and the carbons of the pyridine ring.

The IR spectrum is predicted to exhibit the following characteristic absorption bands:

- A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

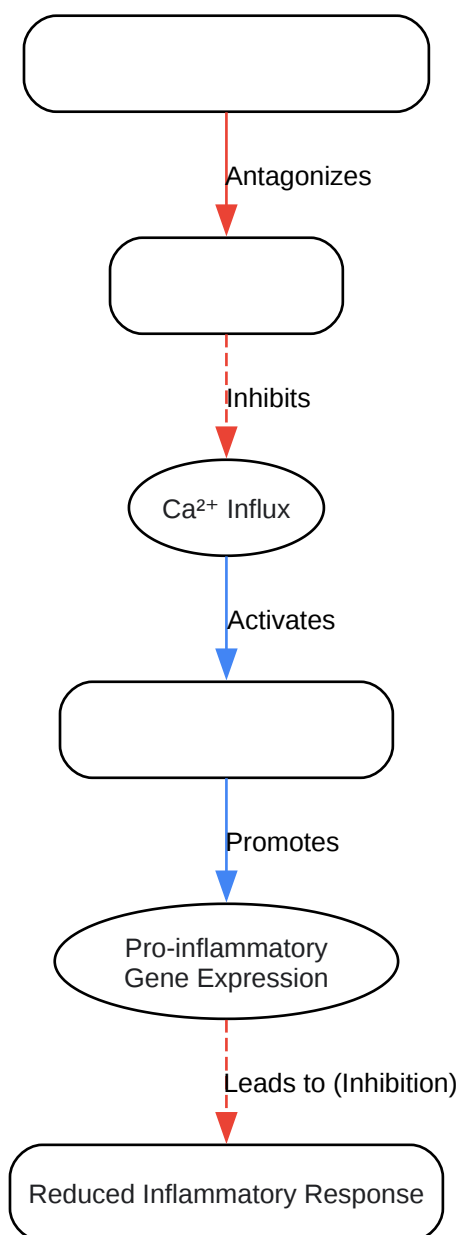
- Peaks in the 2850-3000 cm^{-1} region due to C-H stretching vibrations of the isobutyl group.
- Aromatic C-H stretching vibrations typically appear above 3000 cm^{-1} .
- C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm^{-1} region.
- A C-O stretching vibration for the primary alcohol around 1050 cm^{-1} .

Mass spectrometry will be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the protonated molecule $[\text{M}+\text{H}]^+$ is expected to be observed at m/z 166.2. Fragmentation patterns can provide further structural information.

Potential Biological Activity and Signaling Pathway Involvement

While no specific biological studies on **(2-Isobutylpyridin-3-yl)methanol** have been reported, derivatives of (pyridin-2-yl)methanol have been identified as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.^[2] TRPV3 is an ion channel implicated in pain sensation, inflammation, and skin disorders.

The following diagram illustrates a hypothetical mechanism of action where **(2-Isobutylpyridin-3-yl)methanol** acts as a TRPV3 antagonist, leading to a reduction in downstream inflammatory responses.



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Caption: Hypothetical signaling pathway of **(2-Isobutylpyridin-3-yl)methanol** as a TRPV3 antagonist.

Safety Information

Based on general knowledge of similar chemical structures, **(2-Isobutylpyridin-3-yl)methanol** should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be

conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2-Isobutylpyridin-3-yl)methanol is a molecule of interest for further investigation, particularly in the field of medicinal chemistry. While specific experimental data is currently scarce, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate its physical, chemical, and biological properties.

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References

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